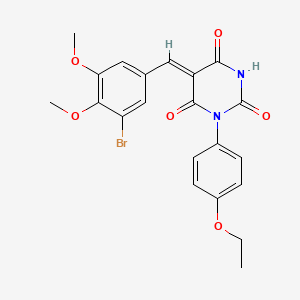![molecular formula C20H16BrN3S B4898264 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile is not fully understood. However, it has been suggested that the compound inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. It has also been suggested that the compound acts as a photosensitizer by generating reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits cancer cell proliferation and induces cell cycle arrest and apoptosis. In vivo studies have shown that the compound has anticancer activity in animal models. However, the compound has not been studied extensively for its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile in lab experiments include its high purity and high yield, as well as its potential applications in various fields of scientific research. However, the limitations of using the compound include the lack of understanding of its mechanism of action and its limited studies on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile. These include:
1. Further studies on the mechanism of action of the compound to better understand its anticancer activity and potential use as a photosensitizer.
2. Studies on the biochemical and physiological effects of the compound to evaluate its safety and potential toxicity.
3. Optimization of the synthesis method to improve the yield and purity of the compound.
4. Development of novel derivatives of the compound with improved potency and selectivity.
5. Studies on the potential use of the compound in combination with other anticancer agents or therapies.
Conclusion:
In conclusion, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. Further studies are needed to better understand its mechanism of action, biochemical and physiological effects, and potential applications in combination with other anticancer agents or therapies.
Métodos De Síntesis
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile involves the reaction of 4-bromoaniline, 2-bromoacetophenone, and thiourea in the presence of a base. The resulting product is then reacted with ethyl cyanoacetate to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-2-14-5-3-4-6-18(14)23-12-16(11-22)20-24-19(13-25-20)15-7-9-17(21)10-8-15/h3-10,12-13,23H,2H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINLRXOZBOYUSJ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)


![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)


![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)